Hexanetriol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

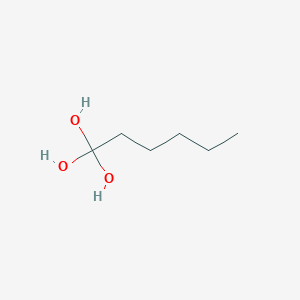

Structure

3D Structure

特性

IUPAC Name |

hexane-1,1,1-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-3-4-5-6(7,8)9/h7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMQHOJDDMFGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50892311 | |

| Record name | 1,1,1-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25323-24-4, 856318-28-0 | |

| Record name | Hexanetriol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,6-Hexanetriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,6-Hexanetriol (B48424) is a versatile trihydric alcohol with a unique combination of properties that make it a valuable compound in a wide range of applications, including pharmaceuticals, cosmetics, and polymer synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,6-Hexanetriol, detailed experimental protocols for their determination, and a summary of its key applications.

Introduction

1,2,6-Hexanetriol (CAS No. 106-69-4), also known as 1,2,6-trihydroxyhexane, is a clear, colorless to light yellow, viscous, and odorless liquid.[1] Its molecular structure, consisting of a six-carbon backbone with three hydroxyl groups, imparts a unique balance of hydrophilicity and hydrophobicity, making it an excellent humectant, solvent, and plasticizer.[2] This guide delves into the core chemical characteristics of this polyol, providing researchers and professionals with the essential data and methodologies for its effective utilization.

Physical and Chemical Properties

The chemical and physical properties of 1,2,6-Hexanetriol are summarized in the tables below. These properties are crucial for its application in various formulations and syntheses.

Table 1: General and Physical Properties of 1,2,6-Hexanetriol

| Property | Value | Reference |

| Molecular Formula | C6H14O3 | [1] |

| Molecular Weight | 134.17 g/mol | [1] |

| Appearance | Clear, light yellow, viscous liquid | [1] |

| Odor | Odorless | |

| Boiling Point | 178 °C at 5 mmHg | [3] |

| Flash Point | 198 °C (388.4 °F) | |

| Specific Gravity | 1.109 g/mL at 25 °C | |

| Refractive Index | 1.478 at 20 °C | [3] |

| Surface Tension | 50 dynes/cm at 20 °C | [3] |

| Viscosity | 2630 cP at 20 °C; 1095 cP at 30 °C | [3] |

| Vapor Pressure | <0.01 mmHg at 20 °C |

Table 2: Solubility of 1,2,6-Hexanetriol

| Solvent | Solubility | Reference |

| Water | Miscible | [3] |

| Methanol | Soluble | |

| Ethanol | Soluble | [4] |

| Acetone | Miscible | [4] |

| Benzene | Insoluble | [2] |

| Diethyl Ether | Insoluble | [2] |

| Heptane | Insoluble | [2] |

| Toluene | <0.2% by weight | [3] |

| Octane | <0.2% by weight | [3] |

Table 3: Chemical Reactivity and Stability

| Parameter | Description | Reference |

| Stability | Stable under normal conditions. | |

| Incompatibilities | Strong oxidizing agents, acid chlorides, acid anhydrides. | |

| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion. |

Experimental Protocols

This section provides detailed methodologies for determining key properties of 1,2,6-Hexanetriol.

Determination of Boiling Point (Adapted from ASTM D1120)

This method covers the determination of the equilibrium boiling point of liquid chemicals.

-

Apparatus: A 100-mL round-bottom flask, a heating mantle, a condenser, a calibrated thermometer, and boiling chips.

-

Procedure:

-

Place 50 mL of 1,2,6-Hexanetriol and a few boiling chips into the round-bottom flask.

-

Assemble the apparatus with the thermometer positioned so that the bulb is just above the liquid surface.

-

Heat the flask and allow the liquid to boil and the temperature to stabilize.

-

Record the stable temperature as the boiling point. For vacuum distillation, the apparatus is connected to a vacuum source, and the pressure is recorded along with the boiling temperature.[3][5][6][7][8]

-

Determination of Hydroxyl Value (Adapted from ASTM E222)

This test method determines the hydroxyl groups in aliphatic and alicyclic compounds.[9][10][11][12][13]

-

Principle: The hydroxyl groups are acetylated using a known excess of acetic anhydride (B1165640) in a pyridine (B92270) solution. The excess anhydride is then hydrolyzed with water, and the resulting acetic acid is titrated with a standard sodium hydroxide (B78521) solution.

-

Apparatus: Pressure bottles, constant temperature bath (98 ± 1 °C), burette, and standard laboratory glassware.

-

Procedure (Test Method A - Pressure Bottle Method):

-

Accurately weigh a sample of 1,2,6-Hexanetriol into a pressure bottle.

-

Add a precise volume of the acetylating reagent (acetic anhydride in pyridine).

-

Seal the bottle and heat it in the constant temperature bath at 98 °C for 1 hour.

-

Cool the bottle, and cautiously add water to hydrolyze the excess acetic anhydride.

-

Titrate the resulting acetic acid with a standardized sodium hydroxide solution using a phenolphthalein (B1677637) indicator.

-

Perform a blank determination under the same conditions.

-

Calculate the hydroxyl number based on the difference in titration volumes between the blank and the sample.[12]

-

Determination of Solubility

A general procedure for determining the solubility of 1,2,6-Hexanetriol in various organic solvents.

-

Apparatus: Test tubes, vortex mixer, and analytical balance.

-

Procedure:

-

Add a known mass of 1,2,6-Hexanetriol to a test tube.

-

Incrementally add a known volume of the solvent to the test tube.

-

After each addition, vigorously mix the contents using a vortex mixer for a set period.

-

Observe the mixture for complete dissolution (a clear, single-phase solution).

-

The solubility is expressed as the mass of solute per volume of solvent.[14][15][16][17][18]

-

Spectroscopic Analysis

-

Instrument: A standard FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[19][20][21]

-

Sample Preparation: A small drop of 1,2,6-Hexanetriol is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.

-

Expected Spectrum: The IR spectrum of 1,2,6-Hexanetriol will show a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations will be observed around 2900 cm⁻¹, and C-O stretching will appear in the 1200-1000 cm⁻¹ region.[22]

-

Instrument: A high-resolution NMR spectrometer (e.g., 500 MHz).[4][23][24][25]

-

Sample Preparation: A small amount of 1,2,6-Hexanetriol is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

¹H NMR Spectrum: The proton NMR spectrum will show characteristic signals for the protons on the carbon backbone, with chemical shifts influenced by the adjacent hydroxyl groups.

-

¹³C NMR Spectrum: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, with the carbons bearing hydroxyl groups appearing at lower field.

-

Instrument: A mass spectrometer, for example, with an electrospray ionization (ESI) source.[26]

-

Sample Preparation: The sample is typically dissolved in a suitable solvent and infused into the mass spectrometer.

-

Expected Spectrum: The mass spectrum will show the molecular ion peak [M+H]⁺ or other adducts depending on the ionization method used. Fragmentation patterns can provide structural information.[27][28]

Synthesis and Application Workflows

Synthesis of 1,2,6-Hexanetriol from Acrolein Dimer

A common industrial synthesis route for 1,2,6-Hexanetriol involves the hydrolysis and subsequent hydrogenation of acrolein dimer.[29][30][31]

Application in Polyurethane Foam Formulation

1,2,6-Hexanetriol can be used as a crosslinker in the production of polyurethane foams, contributing to the polymer network's structure and properties.[32][33][34][35]

Conclusion

1,2,6-Hexanetriol possesses a valuable set of chemical and physical properties that make it a highly versatile compound for various industrial and research applications. Its hygroscopicity, solvency, and reactivity, stemming from its three hydroxyl groups, are key to its performance as a humectant, solvent, and crosslinking agent. This guide provides the foundational knowledge and experimental methodologies necessary for the effective application and characterization of 1,2,6-Hexanetriol in scientific and developmental endeavors.

References

- 1. 1,2,6-Hexanetriol | C6H14O3 | CID 7823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. store.astm.org [store.astm.org]

- 4. hmdb.ca [hmdb.ca]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. store.astm.org [store.astm.org]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. scribd.com [scribd.com]

- 11. matestlabs.com [matestlabs.com]

- 12. infinitalab.com [infinitalab.com]

- 13. ASTM E222-2023 "Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation" | NBCHAO [en1.nbchao.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. saltise.ca [saltise.ca]

- 16. scribd.com [scribd.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. www1.udel.edu [www1.udel.edu]

- 19. utm.mx [utm.mx]

- 20. epublications.marquette.edu [epublications.marquette.edu]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. 1,2,6-Hexanetriol [webbook.nist.gov]

- 23. hmdb.ca [hmdb.ca]

- 24. rsc.org [rsc.org]

- 25. bovinedb.ca [bovinedb.ca]

- 26. mzCloud – 1 2 6 this compound [mzcloud.org]

- 27. rsc.org [rsc.org]

- 28. 1,2,6-Hexanetriol [webbook.nist.gov]

- 29. US3773842A - Process for the preparation of 1,2,6-hexanetriol - Google Patents [patents.google.com]

- 30. EP3466919A1 - Process for production of 1,6-hexanediol from 1,2-6-hexanetriol - Google Patents [patents.google.com]

- 31. WO2016090054A2 - Process for production of this compound from 5-hydroxymethylfurfural - Google Patents [patents.google.com]

- 32. US20100291369A1 - Polyurethane foam formulation, products and methods - Google Patents [patents.google.com]

- 33. Rational Design of a Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]

- 34. US8552078B2 - Crosslinkers for improving stability of polyurethane foams - Google Patents [patents.google.com]

- 35. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

An In-depth Technical Guide to the Synthesis and Properties of Hexanetriol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexanetriol compounds, with a primary focus on the synthesis, properties, and applications of 1,2,6-hexanetriol (B48424), the most commercially significant isomer. Information on other isomers, including 1,2,3-hexanetriol, 1,2,4-hexanetriol, 1,3,5-hexanetriol, and 1,2,5-hexanetriol, is also presented to offer a comparative perspective. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on these versatile polyol compounds.

Introduction to Hexanetriols

Hexanetriols are six-carbon triols, organic compounds containing three hydroxyl (-OH) functional groups attached to a hexane (B92381) backbone. Their general molecular formula is C₆H₁₄O₃. The position of the three hydroxyl groups along the carbon chain defines the various isomers, each with unique physical and chemical properties. These properties make them valuable in a range of industrial and research applications, from serving as humectants and solvents to acting as precursors in polymer synthesis.[1][2][3]

Physicochemical Properties of this compound Isomers

The properties of hexanetriols are largely dictated by the positions of their hydroxyl groups, which influence hydrogen bonding, polarity, and molecular geometry. The following tables summarize the available quantitative data for 1,2,6-hexanetriol and other isomers.

Table 1: Physical Properties of 1,2,6-Hexanetriol

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₃ | [4] |

| Molecular Weight | 134.17 g/mol | [4] |

| Appearance | Colorless to faintly yellow, viscous liquid | [4] |

| Boiling Point | 178 °C at 5 mmHg | [4][5] |

| Melting Point | -30 °C | [4] |

| Density | 1.11 g/cm³ at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.478 | [4] |

| Flash Point | 195 °C (closed cup) | [6] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [6] |

| Water Solubility | Miscible | [4] |

| Viscosity | 2630 cP at 20 °C | [4] |

Table 2: Comparison of Computed Properties of Various this compound Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | XLogP3-AA | Topological Polar Surface Area (Ų) |

| 1,2,3-Hexanetriol | 90325-47-6 | 134.17 | -0.4 | 60.7 |

| 1,2,4-Hexanetriol | 44815-64-7 | 134.17 | -0.4 | 60.7 |

| 1,2,5-Hexanetriol | Not available | 134.17 | -0.6 | 60.7 |

| 1,2,6-Hexanetriol | 106-69-4 | 134.17 | -0.7 | 60.7 |

| 1,3,5-Hexanetriol | 7327-66-4 | 134.17 | -0.6 | 60.7 |

Data for isomers other than 1,2,6-hexanetriol are primarily computed values from PubChem and other chemical databases.[7][8][9][10][11]

Synthesis of this compound Compounds

The synthesis of hexanetriols can be achieved through various chemical routes, starting from either petroleum-based feedstocks or renewable resources. The most established industrial methods are for the production of 1,2,6-hexanetriol.

Synthesis of 1,2,6-Hexanetriol

A traditional and industrially significant method for synthesizing 1,2,6-hexanetriol involves the dimerization of acrolein, followed by hydrolysis and hydrogenation.[2][12]

-

Step 1: Dimerization of Acrolein: Acrolein undergoes a Diels-Alder reaction with itself to form 2-formyl-3,4-dihydro-2H-pyran.

-

Step 2: Hydrolysis and Hydrogenation: The acrolein dimer is then subjected to hydrolysis under acidic conditions to open the pyran ring and form 2-hydroxyadipaldehyde. Subsequent catalytic hydrogenation of the aldehyde groups yields 1,2,6-hexanetriol.[2] An industrial process involves dissolving the acrolein dimer in an excess of alcohol, followed by simultaneous hydrolysis and hydrogenation.[13]

With a growing emphasis on sustainable chemistry, the synthesis of 1,2,6-hexanetriol from renewable resources has gained significant attention. A promising route starts from 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derived from the dehydration of C6 sugars.[2]

Synthesis of Other this compound Isomers

The synthesis of other this compound isomers often involves more specialized and stereoselective methods.

A versatile method for producing various this compound and hexanetetrol isomers with controlled stereochemistry involves the catalytic conversion of methyl glycosides derived from carbohydrates. This multi-step process allows for the synthesis of compounds like (2S,5S)-1,2,5-hexanetriol and (4R,5S)-1,4,5-hexanetriol. The key steps involve selective deoxydehydration and hydrogenation of the methyl glycoside, followed by methoxy (B1213986) bond hydrolysis and further hydrogenation.[1][14]

The Sharpless asymmetric dihydroxylation provides a powerful tool for the enantioselective synthesis of vicinal diols from alkenes. This method can be applied to hexene isomers to produce chiral 1,2-diols, which can then be further functionalized to yield specific this compound isomers. For instance, the dihydroxylation of a hexene derivative could be a key step in the synthesis of 1,2,3-hexanetriol. The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[15][16][17][18][19]

Experimental Protocols

General Protocol for the Synthesis of 1,2,6-Hexanetriol from Acrolein Dimer

This protocol is a generalized procedure based on established industrial methods.

Materials:

-

2-Formyl-3,4-dihydro-2H-pyran (acrolein dimer)

-

Anhydrous alcohol (e.g., isopropanol)

-

10 N Hydrochloric acid

-

Raney nickel catalyst

-

Hydrogen gas

-

Water

Procedure:

-

Dissolve the acrolein dimer in an excess of anhydrous alcohol (e.g., a 1:4 molar ratio).

-

Acidify the solution with a catalytic amount of 10 N hydrochloric acid. The reaction is exothermic and should be monitored.

-

After the initial reaction subsides (typically within 15-30 minutes), dilute the mixture with water.

-

Transfer the solution to a high-pressure autoclave and add the Raney nickel catalyst (e.g., 5% by weight of the dimer).

-

Pressurize the autoclave with hydrogen gas to approximately 20 atm.

-

Heat the mixture to 140 °C with stirring for 1.5-2 hours.

-

After cooling and depressurizing, filter the catalyst from the reaction mixture.

-

The resulting solution can be concentrated by evaporation of water and the alcohol to yield crude 1,2,6-hexanetriol, which can be further purified by vacuum distillation. A yield of over 95% can be achieved with this method.[2][13]

General Protocol for the Analysis of this compound Isomers

The analysis and characterization of this compound isomers typically involve a combination of chromatographic and spectroscopic techniques.

Protocol Outline:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for separating and identifying volatile compounds like hexanetriols. Derivatization of the hydroxyl groups may be necessary to improve volatility and peak shape. The mass spectra provide fragmentation patterns that aid in structural elucidation.[8][20]

-

High-Performance Liquid Chromatography (HPLC): HPLC is useful for the separation and purification of this compound isomers, especially for less volatile derivatives or when collecting fractions for further analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the precise structure and stereochemistry of the this compound isomers.[7][21]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of hydroxyl functional groups and to obtain a characteristic "fingerprint" of the molecule.[8][9]

Properties and Applications

The diverse properties of hexanetriols lend them to a wide array of applications across various industries.

1,2,6-Hexanetriol

1,2,6-Hexanetriol is a versatile compound with properties similar to glycerol (B35011) but with some distinct advantages, such as higher thermal stability and lower hygroscopicity.[2][4]

-

Cosmetics and Pharmaceuticals: Due to its low toxicity and good compatibility, it is used as a humectant, solvent, and viscosity-enhancing agent in creams and other preparations.[4][5][22]

-

Polymers: It serves as a trifunctional polyol in the production of polyurethanes, polyesters, and alkyd resins, acting as a crosslinker.[1][2]

-

Plasticizers: Esters of 1,2,6-hexanetriol are excellent plasticizers for PVC, cellulose (B213188) acetate, and various synthetic rubbers.[1][2][4]

-

Inks and Coatings: It is used as a solvent and to stabilize pigment dispersions.[2][4]

-

Other Applications: It also finds use in hydraulic fluids, as a corrosion inhibitor, and as an adjuvant in crop protection formulations.[1][2]

Other this compound Isomers

While less commercially developed than 1,2,6-hexanetriol, other isomers are of interest in research and specialized applications, particularly as chiral building blocks in organic synthesis. Their unique stereochemistry makes them valuable starting materials for the synthesis of complex molecules.[14]

Toxicology and Safety

1,2,6-Hexanetriol is generally considered to have low toxicity.[4] However, as with all chemicals, appropriate safety precautions should be taken. For other this compound isomers, detailed toxicological data is limited, and they should be handled with care in a laboratory setting. It is important to consult the specific Safety Data Sheet (SDS) for each isomer before use.

The toxicity of polyhydric alcohols can vary depending on their structure. While some, like propylene (B89431) glycol, are considered safe for many applications, others, such as ethylene (B1197577) glycol, are toxic.[12] The toxicity of surfactants, which can be derived from polyols, is also related to their molecular structure.[23]

Conclusion

This compound compounds, particularly 1,2,6-hexanetriol, are versatile chemicals with a broad range of applications. The well-established synthesis routes for 1,2,6-hexanetriol from both traditional and renewable feedstocks ensure its continued industrial relevance. While other isomers are less studied, their potential as chiral building blocks in stereoselective synthesis presents exciting opportunities for future research and development in the fields of pharmaceuticals, agrochemicals, and advanced materials. Further investigation into the synthesis, properties, and potential applications of a wider range of this compound isomers is warranted.

References

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1,2,6-Hexanetriol | 106-69-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,3-Hexanetriol | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,6-Hexanetriol | C6H14O3 | CID 7823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2,4-Hexanetriol | C6H14O3 | CID 9964104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,4-Hexanetriol, (2R,4R)-rel- | C6H14O3 | CID 73425525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,3,5-Hexanetriol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 12. myadlm.org [myadlm.org]

- 13. 1,2,6-Hexanetriol [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 17. organicreactions.org [organicreactions.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 20. 1,3,6-Hexanetriol Research Grade|RUO [benchchem.com]

- 21. rsc.org [rsc.org]

- 22. 1,2,6-Hexanetriol — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 23. Acute toxicity and relationship between metabolites and ecotoxicity during the biodegradation process of non-ionic surfactants: fatty-alcohol ethoxylates, nonylphenol polyethoxylate and alkylpolyglucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2,6-Hexanetriol: An Examination of Its Biological Interactions

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current understanding of 1,2,6-Hexanetriol's mechanism of action within biological systems. Following a comprehensive review of scientific literature, it has become evident that 1,2,6-Hexanetriol is predominantly utilized in industrial applications as a solvent, humectant, and a precursor in polymer synthesis. Its biological effects and molecular mechanisms are not extensively documented in publicly available research.

While the compound is noted for its low toxicity, with an oral LD50 in rats of 16g/kg, in-depth studies elucidating its specific interactions with cellular pathways are scarce.[1][2] One source indicates a potential for 1,2,6-Hexanetriol to reduce the activity of cyclin-dependent kinases (CDKs) at a concentration of 0.625% (v/v), suggesting a possible broad impact on cellular signaling.[3] However, this finding is not substantiated with detailed experimental data, such as the specific CDKs affected, IC50 values, or the experimental model used.

The primary role of 1,2,6-Hexanetriol in formulations, including some pharmaceutical and cosmetic preparations, appears to be as an excipient, leveraging its physical properties like viscosity and solvency rather than a direct pharmacological effect.[1][4][5][6] It is often used as a substitute for glycerol (B35011) due to its higher thermal stability and lower hygroscopicity.[4]

Due to the significant lack of detailed scientific investigation into the biological mechanisms of 1,2,6-Hexanetriol, it is not possible to provide a comprehensive guide on its core mechanism of action, including quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested. The current body of scientific knowledge is insufficient to support such an analysis. Further research is required to explore any potential specific biological activities of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 1,2,6-Hexanetriol | 106-69-4 | Benchchem [benchchem.com]

- 4. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]

- 5. 1,2,6-Hexanetriol | 106-69-4 [chemicalbook.com]

- 6. 1,2,6-Hexanetriol — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

An In-depth Technical Guide to Exploratory Studies on Hexanetriol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 1,2,6-hexanetriol (B48424) in the synthesis of various polymers. It details the role of hexanetriol as a versatile monomer and crosslinking agent, its impact on polymer properties, and provides detailed experimental protocols for the synthesis of polyurethanes, polyesters, and alkyd resins.

Introduction to this compound in Polymer Science

1,2,6-Hexanetriol is a trihydric alcohol, meaning it possesses three hydroxyl (-OH) groups. This trifunctionality makes it a valuable component in polymer synthesis, where it can act as a crosslinking agent to create three-dimensional polymer networks. These networks can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.[1][2] Compared to glycerol, another common triol, 1,2,6-hexanetriol has a longer and more flexible carbon chain, which can impart unique properties to the final polymer, such as increased flexibility and improved performance at low temperatures.[3]

This compound is utilized in the synthesis of a variety of polymers, including:

-

Polyurethanes: As a polyol, it reacts with isocyanates to form crosslinked polyurethane networks.[4]

-

Polyesters: It serves as a crosslinking agent when reacted with dicarboxylic acids or their derivatives.[2]

-

Alkyd Resins: It is used as the polyol component in the production of these oil-modified polyesters.[4]

-

Shape Memory Polymers: Its unique structural features contribute to the shape memory effect in certain polymer formulations.[5][6]

-

Poly(ortho esters): It is a key monomer in the synthesis of bioerodible poly(ortho esters) used in drug delivery systems.[1]

Data Presentation: Quantitative Effects of this compound on Polymer Properties

The incorporation of 1,2,6-hexanetriol into polymer chains significantly influences their mechanical and thermal properties. The following tables summarize the expected quantitative and qualitative effects based on available research.

Table 1: Comparative Mechanical Properties of Polymers Synthesized with this compound vs. Glycerol

| Property | Polymer System | Effect of this compound Incorporation | Quantitative Data (Illustrative) |

| Tensile Strength | Polyester (B1180765) | May decrease slightly due to increased flexibility. | A study on polyester elastomers showed that using polyols with more than three hydroxyl groups can enhance flexibility.[3] For example, a glycerol-based polyester might have a tensile strength of 0.27 ± 0.06 MPa, while a this compound-based counterpart could exhibit a slightly lower value with increased elongation.[7] |

| Elongation at Break | Polyester | Generally increases, indicating enhanced flexibility. | A higher elongation at break is expected. For instance, a glycerol-based polyester might have an elongation at break of 180%, while a this compound-based version could be higher.[7] |

| Hardness (Shore A) | Polyurethane | Can be tailored by adjusting the crosslink density. | The hardness can be controlled; for example, a this compound-based polyurethane could be formulated to have a Shore A hardness in the range of 70-90, depending on the isocyanate and other polyols used. |

| Impact Resistance | Alkyd Resin | Expected to improve due to the flexible this compound backbone. | Qualitative improvements in impact resistance are reported for coatings based on more flexible polyols.[2] |

Note: Specific quantitative comparisons between this compound and glycerol-based polymers are limited in publicly available literature. The data presented is illustrative and based on general principles of polymer chemistry and related studies.

Table 2: Thermal Properties of this compound-Containing Polymers

| Property | Polymer System | Effect of this compound Incorporation | Quantitative Data (Illustrative) |

| Glass Transition Temperature (Tg) | Shape Memory Polymer | Can be tailored. A study showed a dry Tg of around 45°C for a this compound-based SMP foam.[8] | A this compound-based shape memory polymer foam was reported to have a dry Tg of approximately 45°C.[8] |

| Thermal Stability (Decomposition Temperature) | Polyurethane | Generally high due to the stable urethane (B1682113) linkages and crosslinked structure. | Thermogravimetric analysis (TGA) of polyurethanes typically shows decomposition temperatures above 280°C.[9] |

| Viscosity | Alkyd Resin | Leads to lower viscosity resins compared to those made with glycerol.[4] | A glycerol-based alkyd might have a viscosity of 3000 cP, while a this compound-based resin could be in the range of 2500 cP under similar conditions.[10] |

Note: The viscosity values are illustrative and depend heavily on the specific formulation and synthesis conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis of key polymers using 1,2,6-hexanetriol.

Synthesis of a this compound-Based Polyurethane Elastomer

This protocol describes the synthesis of a crosslinked polyurethane elastomer using 1,2,6-hexanetriol as a crosslinking agent.

Materials:

-

1,2,6-Hexanetriol

-

Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

-

Isophorone diisocyanate (IPDI)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dry toluene (B28343) (solvent)

Procedure:

-

Drying of Reagents: Dry the 1,2,6-hexanetriol and PTMEG under vacuum at 80°C for 24 hours to remove any moisture.

-

Pre-polymer Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PTMEG and 1,2,6-hexanetriol. The molar ratio of PTMEG to this compound can be varied to control the crosslink density (e.g., 9:1).

-

Solvent Addition: Add dry toluene to dissolve the polyols under a nitrogen atmosphere.

-

Isocyanate Addition: Slowly add the IPDI to the stirred polyol solution at room temperature. The NCO:OH ratio should be maintained at approximately 1.05:1.

-

Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

-

Curing: Heat the reaction mixture to 80°C and maintain for 4-6 hours, or until the NCO peak in the FTIR spectrum disappears.

-

Casting and Post-Curing: Pour the viscous polymer solution into a Teflon mold and cure in a vacuum oven at 60°C for 24 hours to remove the solvent and complete the reaction.

Synthesis of a this compound-Crosslinked Polyester

This protocol outlines the synthesis of a polyester crosslinked with 1,2,6-hexanetriol via a two-stage melt polycondensation.

Materials:

-

1,2,6-Hexanetriol

-

Adipic acid

-

1,6-Hexanediol

-

Titanium(IV) butoxide (catalyst)

Procedure:

-

Esterification Stage: Charge the 1,6-hexanediol, adipic acid, and 1,2,6-hexanetriol into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser. The molar ratio of diol and triol to diacid should be approximately 1.1:1. The amount of this compound can be varied (e.g., 5 mol% of the total alcohol content) to control the degree of crosslinking.

-

Heat the mixture to 180-200°C under a nitrogen stream to initiate the esterification reaction and distill off the water produced. Continue this stage until approximately 90% of the theoretical amount of water is collected.

-

Polycondensation Stage: Add the titanium(IV) butoxide catalyst (e.g., 0.05 wt% of the reactants).

-

Gradually reduce the pressure to below 1 mmHg and increase the temperature to 220-240°C.

-

Continue the reaction under vacuum until the desired molecular weight or viscosity is achieved. The reaction progress can be monitored by measuring the acid value of the polymer.

-

Cool the reactor to room temperature and extrude the polyester.

Synthesis of a this compound-Modified Alkyd Resin

This protocol describes the preparation of a long oil alkyd resin using 1,2,6-hexanetriol, based on soybean oil fatty acids.

Materials:

-

Soybean oil fatty acids

-

1,2,6-Hexanetriol

-

Phthalic anhydride (B1165640)

-

Xylene (for azeotropic water removal)

-

Lithium hydroxide (B78521) (catalyst)

Procedure:

-

Charging the Reactor: In a four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser, charge the soybean oil fatty acids and 1,2,6-hexanetriol.

-

First Stage Esterification (Fatty Acid Esterification): Add a catalytic amount of lithium hydroxide (e.g., 0.05% of the fatty acid weight). Heat the mixture to 230-240°C under a gentle stream of nitrogen. The progress of the reaction can be monitored by checking the acid value.

-

Second Stage Esterification (Polyesterification): Once the acid value has dropped significantly, cool the reactor to about 180°C and add the phthalic anhydride and xylene.

-

Reheat the mixture to 230-240°C and begin azeotropic distillation to remove the water of reaction.

-

Continue the reaction until the desired acid value (typically below 15 mg KOH/g) and viscosity are reached.

-

Cool the resin and dissolve it in a suitable solvent to the desired solids content.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships in the synthesis of polymers using this compound.

Caption: Experimental workflow for polyurethane synthesis.

Caption: Crosslinking mechanism of this compound in polyesterification.

Caption: Logical relationship in a drug delivery system.

References

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. assets.website-files.com [assets.website-files.com]

- 5. cdn.techscience.cn [cdn.techscience.cn]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influences of Polyol on the Chemical, Thermal, and Mechanical Properties of Polyurethane Elastomers Crosslinked by β-Cyclodextrin [file.scirp.org]

- 10. researchgate.net [researchgate.net]

Hexanetriol in Cosmetics: A Review of Applications and Properties

Core Functions in Cosmetic Formulations

1,2,6-Hexanetriol is a trihydric alcohol that is primarily utilized in cosmetic and personal care products for its multifunctional properties. It is a clear, odorless, and viscous liquid that is miscible with water, making it a versatile ingredient in a wide range of product types, including creams, lotions, and serums.[1][2]

The primary applications of 1,2,6-Hexanetriol in cosmetics include:

-

Humectant: As a hygroscopic substance, 1,2,6-Hexanetriol attracts and retains moisture from the atmosphere and the deeper layers of the skin, helping to hydrate (B1144303) the stratum corneum.[2][3][4] This action contributes to maintaining skin's suppleness and preventing dryness.

-

Solvent: Its chemical properties make it an effective solvent for other cosmetic ingredients, aiding in their dispersion and ensuring a homogenous product formulation.[5]

-

Viscosity Controlling Agent: 1,2,6-Hexanetriol is used to modify the thickness of cosmetic products, contributing to their desired texture and feel.[1]

Comparative Properties: 1,2,6-Hexanetriol vs. Glycerol

1,2,6-Hexanetriol is often compared to glycerol, another widely used polyol humectant in the cosmetics industry. While they share similar functions, they possess distinct physical properties:

| Property | 1,2,6-Hexanetriol | Glycerol | Reference(s) |

| Hygroscopicity | Approximately half as hygroscopic as glycerol. | Highly hygroscopic. | [5] |

| Viscosity | More viscous than glycerol. | Less viscous. | [5] |

The lower hygroscopicity of 1,2,6-Hexanetriol may be advantageous in certain formulations to prevent a tacky or sticky skin feel that can sometimes be associated with high concentrations of very hygroscopic agents, particularly in high-humidity environments.[6] Its higher viscosity can be beneficial in formulations where a thicker consistency is desired.

Data Presentation: A Notable Gap

A thorough review of scientific databases and patent literature did not yield any publicly available quantitative data from clinical or in-vitro studies on the cosmetic efficacy of 1,2,6-Hexanetriol. For instance, no concentration-dependent studies on its skin hydration effects, comparative analyses of its performance against other humectants, or specific measurements of its impact on formulation viscosity could be located. This absence of data prevents the creation of clearly structured tables for easy comparison, as requested.

Experimental Protocols: Methodologies Inferred

While specific experimental protocols for evaluating 1,2,6-Hexanetriol in cosmetics are not published, standard methods for assessing the performance of cosmetic ingredients can be inferred.

Hypothetical Experimental Workflow for Humectant Efficacy Evaluation

References

- 1. altmeyers.org [altmeyers.org]

- 2. nbinno.com [nbinno.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. skinkraft.com [skinkraft.com]

- 5. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]

- 6. Common Humectant Compatibility Issues in Cosmetics - Allan Chemical Corporation | allanchem.com [allanchem.com]

Physical and chemical characteristics of Hexanetriol isomers

An In-depth Technical Guide to the Physical and Chemical Characteristics of Hexanetriol Isomers

Introduction

Hexanetriols (C₆H₁₄O₃) are a class of polyhydric alcohols possessing a six-carbon backbone with three hydroxyl (-OH) groups. These functional groups impart properties such as high boiling points, water solubility, and hygroscopicity. The specific positioning of the hydroxyl groups along the hexane (B92381) chain results in numerous structural isomers, each with distinct physical and chemical characteristics.[1] This variability makes them valuable in diverse applications, from cosmetics and pharmaceuticals to the synthesis of polymers like polyesters and polyurethanes.[2][3]

This guide provides a comprehensive overview of the core physical and chemical properties of several key this compound isomers. It is intended for researchers, scientists, and drug development professionals who require detailed technical information, including comparative data and experimental methodologies for characterization. The significance of isomerism is critical in pharmacology, as different isomers can exhibit varied pharmacokinetic and pharmacodynamic profiles, potentially leading to differences in efficacy and toxicity.[4]

Physical and Chemical Properties of this compound Isomers

The properties of this compound isomers are fundamentally dictated by the location of the three hydroxyl groups. These locations influence intermolecular hydrogen bonding, molecular symmetry, and polarity, which in turn affect properties like melting point, boiling point, and viscosity. 1,2,6-Hexanetriol is the most commercially significant and well-documented isomer, often used as a less hygroscopic substitute for glycerol (B35011).[2][3]

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for various this compound isomers based on available literature.

| Property | 1,2,6-Hexanetriol | 1,2,3-Hexanetriol | 2-Ethyl-1,3-hexanediol | 2,3,4-Hexanetriol | 1,2,5-Hexanetriol |

| CAS Number | 106-69-4 | 90325-47-6[5] | 94-96-2[6] | 93972-93-1[7] | 10299-30-6[8] |

| Molecular Formula | C₆H₁₄O₃[2] | C₆H₁₄O₃[5] | C₈H₁₈O₂[6] | C₆H₁₄O₃[7] | C₆H₁₄O₃[8] |

| Molecular Weight | 134.17 g/mol [2] | 134.17 g/mol | 146 g/mol [6] | 134.17 g/mol [7] | 134.17 g/mol [8] |

| Appearance | Clear, viscous liquid[2] | - | Colorless, viscous liquid[6] | - | - |

| Melting Point | 25-32 °C[9] | 67-69 °C[5] | -40 °C (sets to glass)[6] | - | - |

| Boiling Point | 178 °C @ 5 mmHg[10] | 187.29 °C (estimate)[5] | 243 °C[6] | - | - |

| Density | 1.109 g/mL at 25 °C[10] | 1.0275 (estimate)[5] | 0.942 g/cc at 25 °C[6] | - | - |

| Refractive Index | n20/D 1.476[10] | 1.4850 (estimate)[5] | n20/D 1.451[11] | - | - |

| Flash Point | 195 °C (closed cup) | - | 136 °C (closed cup)[11] | - | - |

| Vapor Pressure | <0.01 mmHg @ 20 °C[12] | - | <1 mm Hg @ 75 °C[6] | - | - |

| Solubility in Water | Miscible[2] | - | 4.2 wt% at 20 °C[6] | - | - |

| pKa | - | 13.81 (estimate)[5] | - | - | - |

Note: 2-Ethyl-1,3-hexanediol is included for comparison as a related diol but is not a true isomer of this compound.

Chemical Characteristics and Applications of 1,2,6-Hexanetriol

As the most studied isomer, 1,2,6-Hexanetriol serves as a benchmark. It is a trivalent alcohol with two primary and one secondary hydroxyl group, making it a versatile chemical intermediate.[2]

-

Solvent and Humectant: It is a clear, viscous, and hygroscopic liquid, miscible with water and polar organic solvents.[2] Its lower hygroscopicity compared to glycerol makes it a preferred humectant in cosmetic and pharmaceutical creams where moisture retention needs to be controlled.[3][13]

-

Polymer Synthesis: As a trifunctional molecule, it acts as a polyol for synthesizing polyurethanes and as a crosslinker in the production of polyesters and alkyd resins.[2]

-

Plasticizers: Esters of 1,2,6-Hexanetriol are effective plasticizers for polymers such as PVC and neoprene.[2]

-

Chemical Precursor: It can be used to prepare 1,6-Hexanediol, a key polymer precursor, through a hydrodeoxygenation process.[10]

Experimental Protocols for Characterization

The structural elucidation and differentiation of this compound isomers rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation of Isomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for separating isomers.

-

Methodology:

-

Sample Preparation: The this compound isomer sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

-

Separation:

-

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane:isopropanol). Isomers are separated based on the polarity of their hydroxyl group arrangement, with more polar isomers exhibiting longer retention times.[14]

-

Reverse-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., water:acetonitrile). Elution order is typically reversed from normal-phase chromatography.[14]

-

Gas Chromatography (GC): The sample is vaporized and passed through a column. Separation is based on boiling point and interactions with the stationary phase. Derivatization may be required to increase the volatility of the triols.

-

-

Detection: A suitable detector, such as a Refractive Index Detector (RID) for HPLC or a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for GC, is used to detect the eluting isomers.

-

Quantification: The concentration of each isomer is determined by comparing its peak area to that of a calibrated standard.

-

Spectroscopic Identification

Spectroscopy is used to confirm the molecular structure of the separated isomers.

-

Methodology:

-

Infrared (IR) Spectroscopy:

-

Protocol: A sample is analyzed using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples.[15]

-

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. A broad peak in the 3200-3600 cm⁻¹ region confirms the presence of O-H stretching from the hydroxyl groups. The C-H stretching bands appear around 2850-3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern that can be used to distinguish between different isomers by comparing it to a spectral library (e.g., NIST, Coblentz Society).[16]

-

-

Mass Spectrometry (MS):

-

Protocol: The sample is introduced into a mass spectrometer, typically coupled with GC (GC-MS). Electron Ionization (EI) is a common technique used to fragment the molecule.[17]

-

Data Interpretation: The mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The molecular ion peak confirms the molecular weight (134.17 for hexanetriols). The fragmentation pattern provides structural information; for instance, the location and size of fragments can help deduce the positions of the hydroxyl groups along the carbon chain.[18]

-

-

Mandatory Visualizations

Classification of this compound Isomers

References

- 1. is.muni.cz [is.muni.cz]

- 2. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 90325-47-6 CAS MSDS (1,2,3-HEXANETRIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. penpoly.com [penpoly.com]

- 7. 2,3,4-Hexanetriol | C6H14O3 | CID 9942157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,5-Hexanetriol | C6H14O3 | CID 9833971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. 1,2,6-Hexanetriol | 106-69-4 [chemicalbook.com]

- 11. 2-乙基-1,3-己二醇 97%, Mixture of isomers | Sigma-Aldrich [sigmaaldrich.com]

- 12. 1,2,6-Hexanetriol 96 106-69-4 [sigmaaldrich.com]

- 13. 1,2,6-Hexanetriol | 106-69-4 | Benchchem [benchchem.com]

- 14. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,2,6-Hexanetriol | C6H14O3 | CID 7823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1,2,6-Hexanetriol [webbook.nist.gov]

- 17. 1,2,6-Hexanetriol [webbook.nist.gov]

- 18. mzCloud – 1 2 6 this compound [mzcloud.org]

An In-depth Technical Guide to the CAS Number and Safety Data of 1,2,6-Hexanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for 1,2,6-Hexanetriol. The information is curated for professionals in research and development who require a thorough understanding of the safety profile and handling procedures for this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | 1,2,6-Hexanetriol |

| Synonyms | 1,2,6-Trihydroxyhexane, Hexane-1,2,6-triol[1] |

| CAS Number | 106-69-4[2][3] |

| Molecular Formula | C₆H₁₄O₃[2][3] |

| Molecular Weight | 134.17 g/mol [3] |

| EC Number | 203-424-6[3] |

| RTECS Number | MO4650000[4] |

Physicochemical Properties

1,2,6-Hexanetriol is a clear, colorless to light yellow, viscous, and hygroscopic liquid.[5][6] It is miscible with water and polar organic solvents but has low solubility in non-polar solvents.[5][7]

| Property | Value | Source(s) |

| Boiling Point | 178 °C @ 5 mmHg | [8][9][10] |

| Melting Point | -20 °C to 32 °C | [1][2][4] |

| Density | ~1.109 g/mL at 25 °C | [4][9][10] |

| Vapor Pressure | <0.01 mmHg @ 20 °C | [2][9][10] |

| Flash Point | 175 °F to 198 °C (closed cup) | [2][8][9][10][11] |

| Refractive Index | ~1.476 @ 20 °C | [4][9][10] |

Safety and Hazard Information

GHS Classification

The GHS classification for 1,2,6-Hexanetriol is not consistently reported. The majority of notifications to the ECHA C&L Inventory state that the chemical does not meet the criteria for classification.[11] However, a minority of reports include the following warnings:

The corresponding signal word is Warning .[11]

Toxicological Data

Investigations suggest that 1,2,6-Hexanetriol can be classified as virtually non-toxic.[7] Its oral toxicity in rats is reported to be less than that of ethanol (B145695) and only slightly higher than glycerol.[7]

| Route | Species | LD50 | Source(s) |

| Oral | Rat | 15,500 - 16,000 mg/kg | [7] |

| Oral | Mouse | 11,400 mg/kg | |

| Dermal | Rabbit | > 20 mL/kg | |

| Intravenous | Rat | 5,600 mg/kg | |

| Intraperitoneal | Rat | 10,000 mg/kg | |

| Subcutaneous | Rat | 10,900 mg/kg | |

| Subcutaneous | Mouse | 5,800 mg/kg |

Toxicological Effects:

-

Lethal-dose studies in rats via intravenous and intraperitoneal routes showed changes in the structure or function of the endocrine pancreas and other liver changes.[11]

-

Subcutaneous lethal-dose studies in rats and mice have been reported to cause altered sleep time, somnolence, and respiratory stimulation.[11]

-

It is considered a mild skin irritant.[11]

Handling, Storage, and Personal Protective Equipment

-

Handling: Use in well-ventilated areas.[7] Avoid contact with skin, eyes, and clothing. Standard care in handling chemicals should be observed.[7]

-

Storage: Store in a dry, cool, and well-ventilated place, below +30°C.[12] Keep containers tightly closed. The substance is hygroscopic.[4]

-

Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides.[4][6][12]

-

Personal Protective Equipment (PPE):

Emergency and First Aid Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Rinse immediately and continuously with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2] |

| Skin Contact | Wash off immediately with plenty of soap and running water for at least 15 minutes.[2] |

| Inhalation | Remove to fresh air. If symptoms occur, get medical attention. If not breathing, give artificial respiration.[2] |

| Ingestion | Do NOT induce vomiting. Seek medical attention.[2] |

Fire, Spill, and Disposal Procedures

-

Fire-fighting: Suitable extinguishing media include water spray, carbon dioxide (CO₂), and dry chemical.[2] The material is combustible.[4][6][12]

-

Spills: Absorb the liquid with vermiculite (B1170534) or other inert absorbent material and place it in a closed container for disposal.[8] Wash the remaining traces with soap and water.[8]

-

Disposal: Dispose of the material by burning. Follow all local and national regulations.

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies cited are not publicly available in the referenced safety documents. However, a generalized methodology for acute oral toxicity testing, such as the one described in OECD Test Guideline 425 (Up-and-Down Procedure), provides a framework for how such data is typically generated.

Generalized Protocol for Acute Oral Toxicity (LD50) Determination (Based on OECD 425):

-

Test Animals: Healthy, young adult rats (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature and humidity. They are typically fasted before dosing (food, but not water, is withheld).

-

Dose Preparation: The test substance (1,2,6-Hexanetriol) is prepared at the desired concentration. A vehicle (e.g., water or oil) may be used if necessary.

-

Administration: The substance is administered in a single dose by oral gavage. The volume administered is based on the animal's body weight.

-

Sequential Dosing: A single animal is dosed at a specific level. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level. This continues sequentially.

-

Observation Period: Animals are observed for a total of 14 days. Observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.

-

Data Analysis: The LD50 value is calculated from the results using a maximum likelihood method, which also provides a confidence interval for the estimate.

Biological Effects and Safety Assessment Workflow

While specific signaling pathways for 1,2,6-Hexanetriol toxicity are not well-defined in the literature, it is known to interact with biomolecules via its hydroxyl groups.[8] The observed effects on the liver and pancreas in high-dose studies suggest potential disruption of metabolic pathways, though the precise mechanisms remain to be elucidated.

A logical workflow for the safety assessment of a chemical like 1,2,6-Hexanetriol is presented below.

References

- 1. 1,2,6-hexane triol, 106-69-4 [thegoodscentscompany.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. 1,2,6-Hexanetriol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1,2,6-Hexanetriol | 106-69-4 | Benchchem [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. Liver and Pancreatic Toxicity of Endocrine-Disruptive Chemicals: Focus on Mitochondrial Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,6-Hexanetriol | C6H14O3 | CID 7823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Solubility and Stability of 1,2,6-Hexanetriol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 1,2,6-hexanetriol (B48424), a versatile polyol used in various pharmaceutical, cosmetic, and industrial applications. This document summarizes key physicochemical properties, outlines detailed experimental protocols for solubility and stability assessment, and presents logical workflows for these evaluations.

Introduction to 1,2,6-Hexanetriol

1,2,6-Hexanetriol (CAS No. 106-69-4) is a trihydric alcohol with a six-carbon chain, featuring two primary and one secondary hydroxyl group.[1] Its structure, with multiple hydroxyl groups, imparts properties similar to other polyols like glycerol, such as hygroscopicity and a high boiling point.[2] However, it is noted to have higher thermal stability and lower hygroscopicity compared to glycerol.[1] These characteristics make it a valuable excipient in pharmaceutical formulations, where it can act as a solvent, co-solvent, humectant, and plasticizer.[2][3] Understanding its behavior in aqueous solutions is critical for formulation development, ensuring product quality, and predicting shelf-life.

Aqueous Solubility of 1,2,6-Hexanetriol

1,2,6-Hexanetriol exhibits excellent solubility in water. This is attributed to the presence of its three hydroxyl (-OH) groups, which can readily form hydrogen bonds with water molecules.[4]

Quantitative Solubility Data

| Solvent | Solubility | Notes |

| Water | Miscible | A 30% by weight aqueous solution is clear at 20°C.[2] |

| Polar Organic Solvents | Soluble | The presence of hydroxyl groups facilitates solubility in polar solvents.[4] |

| Non-polar Solvents | Low Solubility | The hydrophobic carbon backbone is not sufficient to overcome the polarity of the hydroxyl groups.[4] |

Stability of 1,2,6-Hexanetriol in Aqueous Solutions

1,2,6-Hexanetriol is generally considered a stable compound in aqueous solutions under normal storage conditions.[2] However, its stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.

General Stability Profile

The pH of a 300 g/L aqueous solution of 1,2,6-hexanetriol is reported to be in the range of 4.5 to 7.5 at 25°C.[5][6] This near-neutral pH in solution suggests good stability in the absence of strong acids or bases. It is known to be incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

| Condition | Stability Profile |

| pH | Stable in near-neutral conditions. The pH of a 30% solution is 4.5-7.5.[5][6] |

| Temperature | Considered to have high thermal stability, superior to glycerol.[1] |

| Light | No specific data on photostability is available. |

| Oxidizing Agents | Incompatible with strong oxidizing agents.[5] |

| Acids/Bases | Incompatible with acid anhydrides and acid chlorides.[5] |

Potential Degradation Pathways

While specific degradation pathways in aqueous solution under typical storage conditions have not been detailed in the literature, potential degradation can be inferred from its chemical structure and reactivity. As a polyol, it may be susceptible to oxidation at elevated temperatures or in the presence of strong oxidizing agents, potentially leading to the formation of aldehydes, ketones, or carboxylic acids. Under strong acidic conditions and heat, dehydration reactions can occur.[7]

Experimental Protocols

This section provides detailed methodologies for the determination of aqueous solubility and the assessment of the stability of 1,2,6-hexanetriol in aqueous solutions.

Determination of Aqueous Solubility as a Function of Temperature

This protocol describes a method to quantify the solubility of 1,2,6-hexanetriol in water at various temperatures.

4.1.1. Materials and Equipment

-

1,2,6-Hexanetriol (of known purity)

-

Distilled or deionized water

-

Temperature-controlled water bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Calibrated thermometer

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a Refractive Index Detector (RID)

4.1.2. Procedure

-

Prepare a series of saturated solutions of 1,2,6-hexanetriol in water at different temperatures (e.g., 10, 20, 30, 40, 50 °C).

-

To vials, add an excess amount of 1,2,6-hexanetriol to a known volume of water.

-

Seal the vials and place them in a temperature-controlled bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 12 hours to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of a suitable solvent (e.g., water or methanol) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of 1,2,6-hexanetriol in the diluted sample using a validated GC-FID or HPLC-RID method.

-

Calculate the solubility in g/100 mL or other appropriate units.

Stability Assessment via Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[8]

4.2.1. Preparation of Stock Solution Prepare an aqueous stock solution of 1,2,6-hexanetriol at a known concentration (e.g., 10 mg/mL).

4.2.2. Stress Conditions

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N hydrochloric acid. Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[9]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N sodium hydroxide. Store the solutions under the same temperature and time conditions as the acid hydrolysis study.[9]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Store the solutions at room temperature for a defined period.[10]

-

Thermal Degradation: Store the aqueous stock solution at elevated temperatures (e.g., 60°C and 80°C) for a defined period.[9]

-

Photostability: Expose the aqueous stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

4.2.3. Sample Analysis At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating analytical method, such as GC or HPLC, to determine the remaining concentration of 1,2,6-hexanetriol and to detect any degradation products.

Analytical Method for Quantification

A gas chromatography method with a flame ionization detector (GC-FID) is suitable for the quantification of 1,2,6-hexanetriol.

4.3.1. Chromatographic Conditions (Example)

-

Column: A polar capillary column (e.g., DB-WAX or equivalent)

-

Injector Temperature: 250°C

-

Detector Temperature: 270°C

-

Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen

-

Injection Volume: 1 µL

4.3.2. Method Validation The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility and stability of 1,2,6-hexanetriol and a potential degradation pathway.

Caption: A logical workflow for determining the aqueous solubility and assessing the stability of 1,2,6-hexanetriol.

Caption: A potential degradation pathway for 1,2,6-hexanetriol under acidic conditions and heat.[7]

Conclusion

1,2,6-Hexanetriol is a highly water-soluble and generally stable polyol, making it a suitable excipient for aqueous-based pharmaceutical and cosmetic formulations. While it is stable under neutral pH and ambient temperature, its stability can be compromised by strong acids, bases, and oxidizing agents. The experimental protocols and workflows provided in this guide offer a framework for researchers and formulation scientists to quantitatively assess its solubility and stability, ensuring the development of robust and high-quality products. Further studies are warranted to generate quantitative data on its temperature-dependent solubility and degradation kinetics under various stress conditions.

References

- 1. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1,2,6-hexane triol, 106-69-4 [thegoodscentscompany.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemwhat.com [chemwhat.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. On the selective acid-catalysed dehydration of 1,2,6-hexanetriol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. SOP for Forced Degradation Study [m-pharmainfo.com]

Foundational Research on Hexanetriol as a Polyol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on 1,2,6-hexanetriol (B48424), a versatile polyol with significant applications in polymer chemistry and beyond. This document details its core properties, synthesis, and analytical methods, offering a valuable resource for professionals in research and development.

Core Properties of 1,2,6-Hexanetriol

1,2,6-Hexanetriol is a trihydric alcohol, presenting as a colorless to light yellow, odorless, and viscous liquid.[1] Its structure, featuring two primary and one secondary hydroxyl group, imparts properties that make it a valuable component in various formulations.[2] It is miscible with water and polar organic solvents but has low solubility in non-polar solvents.[2]

Physical Properties

A summary of the key physical properties of 1,2,6-hexanetriol is presented in Table 1.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C6H14O3 | - | [2][3] |

| Molecular Weight | 134.17 | g/mol | [2][3] |

| Appearance | Colorless to light yellow, viscous liquid | - | [1] |

| Boiling Point | 178 °C @ 5 mmHg | °C | [3][4] |

| Melting Point | -25 to -32 | °C | [1][5] |

| Density | 1.109 @ 25 °C | g/mL | [3][4] |

| Refractive Index | 1.476 @ 20 °C | - | [3][4] |

| Flash Point | 195 | °C | [3] |

| Vapor Pressure | <0.01 @ 20 °C | mmHg | [3] |

| Vapor Density | 4.63 (air=1) | - | [3] |

| Solubility | Miscible with water | - | [2] |

Chemical Properties

The chemical behavior of 1,2,6-hexanetriol is dictated by its three hydroxyl groups, which allow it to participate in reactions typical of alcohols, such as esterification and etherification. It is a stable, combustible liquid and is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

| Property | Value | Unit | Reference(s) |

| Purity (Hydroxyl Titration) | >96.0 | % | |

| pH (30% aqueous solution) | 4.0 - 7.0 | - | [1] |

Synthesis of 1,2,6-Hexanetriol

The primary industrial synthesis of 1,2,6-hexanetriol involves the hydrolysis of acrolein dimer followed by catalytic hydrogenation.

Detailed Experimental Protocol: Industrial Synthesis

The industrial production of 1,2,6-hexanetriol is a two-step process:

Step 1: Hydrolysis of Acrolein Dimer

-

Reaction Setup: A reaction vessel equipped with a stirrer, heating mantle, and condenser is charged with acrolein dimer.

-

Hydrolysis: Dilute aqueous acid (e.g., sulfuric acid) is added to the acrolein dimer.

-

Reaction Conditions: The mixture is heated to facilitate the hydrolysis of the dimer to 2-hydroxyadipaldehyde. The reaction progress is monitored by analyzing aliquots.

-

Neutralization: Upon completion, the acidic solution is neutralized.

Step 2: Catalytic Hydrogenation of 2-Hydroxyadipaldehyde

-

Catalyst Preparation: A Raney nickel catalyst is prepared and activated according to standard procedures.

-

Hydrogenation: The aqueous solution of 2-hydroxyadipaldehyde is transferred to a high-pressure autoclave. The Raney nickel catalyst is added.

-

Reaction Conditions: The autoclave is pressurized with hydrogen gas to approximately 20 atm and heated to around 140 °C. The reaction is typically complete within 1.5 hours.[6]

-

Work-up: After cooling and depressurization, the catalyst is filtered off. The resulting solution is purified by distillation under reduced pressure to yield pure 1,2,6-hexanetriol.[6]

Analytical Characterization of 1,2,6-Hexanetriol

The quality and purity of 1,2,6-hexanetriol are assessed using various analytical techniques. The most critical parameter for its application as a polyol is the hydroxyl value.

Detailed Experimental Protocol: Hydroxyl Value Determination (ASTM D4274-16)

This method determines the hydroxyl number of polyols by acetylation followed by titration.

-

Reagent Preparation:

-

Acetylation Reagent: Prepare a solution of acetic anhydride (B1165640) in pyridine.

-

Titrant: Standardized potassium hydroxide (B78521) (KOH) solution in ethanol.

-

Indicator: Phenolphthalein (B1677637) solution.

-

-

Sample Preparation: Accurately weigh a specific amount of the 1,2,6-hexanetriol sample into a flask.

-

Acetylation:

-

Add a precise volume of the acetylation reagent to the sample flask and a blank flask (containing no sample).

-

Attach a condenser and heat the flasks in a water bath for a specified time to allow for the complete reaction of the hydroxyl groups with acetic anhydride.

-

-

Hydrolysis: After cooling, add a known amount of distilled water to each flask to hydrolyze the excess acetic anhydride.

-

Titration:

-

Add a few drops of phenolphthalein indicator to each flask.

-

Titrate the contents of each flask with the standardized KOH solution until a persistent pink endpoint is reached.

-

-

Calculation: The hydroxyl value is calculated based on the difference in the volume of KOH solution required for the blank and the sample titrations.

Detailed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is employed to determine the purity of 1,2,6-hexanetriol and to identify any volatile impurities.

-

Sample Preparation: Prepare a dilute solution of the 1,2,6-hexanetriol sample in a suitable solvent (e.g., methanol (B129727) or acetone).

-

GC-MS System:

-

Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., a wax-type column).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

-

GC Conditions:

-

Injector Temperature: Set to ensure complete volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron ionization (EI) is standard for generating mass spectra.

-

Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 30-300).

-

-

Data Analysis:

-

The purity of the 1,2,6-hexanetriol is determined by the area percentage of its corresponding peak in the chromatogram.

-

Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

-

Application of 1,2,6-Hexanetriol as a Polyol in Polymer Synthesis

As a trifunctional molecule, 1,2,6-hexanetriol is a key building block in the synthesis of various polymers, including polyurethanes and alkyd resins, where it acts as a cross-linking agent.[6]

Representative Experimental Protocol: Synthesis of a Polyurethane Elastomer

This protocol outlines the general procedure for synthesizing a polyurethane elastomer using 1,2,6-hexanetriol as a cross-linker.

-

Reactant Preparation:

-

Polyol Component: A mixture of a diol (e.g., polycaprolactone (B3415563) diol) and 1,2,6-hexanetriol is prepared. The ratio of diol to triol will determine the degree of cross-linking. The polyol mixture is dried under vacuum to remove any moisture.

-

Isocyanate Component: A diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI) is used.

-

Catalyst: A catalyst such as dibutyltin (B87310) dilaurate (DBTDL) is often used to accelerate the reaction.

-

-

Reaction Setup: The reaction is carried out in a moisture-free environment (e.g., under a nitrogen atmosphere) in a suitable reaction vessel equipped with a mechanical stirrer.

-

Polymerization:

-

The dried polyol mixture is heated to a specific temperature (e.g., 80 °C).

-

The diisocyanate is added to the polyol mixture with vigorous stirring.

-

A catalytic amount of DBTDL is added to initiate the polymerization.

-

-

Curing: The resulting viscous liquid is poured into a mold and cured at an elevated temperature for several hours to complete the cross-linking reaction and form the solid polyurethane elastomer.

-

Characterization: The properties of the resulting polyurethane, such as tensile strength, elongation at break, and thermal stability, are then characterized using appropriate analytical techniques.

This technical guide provides a solid foundation for understanding the fundamental aspects of 1,2,6-hexanetriol as a polyol. The detailed protocols and data presented herein are intended to support researchers and professionals in their work with this versatile chemical compound.

References

- 1. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mt.com [mt.com]

- 6. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

The Synthesis of Hexanetriol: A Journey from Petrochemicals to Renewables

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals